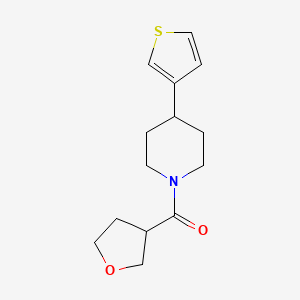

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

oxolan-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(12-3-7-17-9-12)15-5-1-11(2-6-15)13-4-8-18-10-13/h4,8,10-12H,1-3,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGPMASZXMVNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the tetrahydrofuran ring, followed by the introduction of the thiophene and piperidine rings. Common synthetic routes may include:

Friedel-Crafts Acylation: : This reaction involves the acylation of thiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Reduction and Cyclization: : The resulting intermediate may undergo reduction and cyclization steps to form the tetrahydrofuran ring.

Piperidine Formation: : The final step involves the formation of the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like ammonia (NH₃) or alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: : Ketones, carboxylic acids.

Reduction: : Alcohols, amines.

Substitution: : Amides, esters, ethers.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Research indicates that derivatives of piperidine compounds can protect neuronal cells from oxidative stress. The tetrahydrofuran and thiophene moieties enhance this protective effect by modulating signaling pathways involved in cell survival.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it potentially useful in treating infections caused by both Gram-positive and Gram-negative bacteria.

Materials Science

The unique structural features of (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone make it a candidate for the development of novel materials with specific electronic or mechanical properties. Its incorporation into polymer matrices or as a precursor for more complex materials could lead to advancements in fields such as electronics and nanotechnology.

Neuroprotective Studies

In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce neuronal cell death induced by oxidative stress. The presence of both tetrahydrofuran and thiophene rings appears to enhance neuroprotection through the activation of survival signaling pathways.

Antimicrobial Screening

A study evaluating various pyrazole derivatives, including those with tetrahydrofuran substitutions, revealed promising antimicrobial activity against a range of pathogens. The structure–activity relationship indicated that the presence of the tetrahydrofuran ring significantly contributes to the antimicrobial efficacy observed in these compounds.

In Vivo Evaluations

Animal model studies have shown that compounds similar to this compound exhibit significant reductions in symptoms associated with neurodegenerative conditions when administered at specific dosages. These findings support further exploration into its potential therapeutic applications.

Mechanism of Action

The mechanism by which (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues from Screening Libraries ()

Two closely related compounds from screening libraries are highlighted below:

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound | Availability |

|---|---|---|---|---|

| T159-0025 | C₁₈H₂₅N₃O₃ | 331.41 | Furan-3-yl (vs. tetrahydrofuran-3-yl); imidazol-2-ylmethyl and methoxyethyl substituents on piperidine | 5 mg |

| T160-0605 | C₂₂H₂₄FN₃OS | 397.51 | Thiophen-3-yl retained; fluorophenylmethyl-imidazole substituent on piperidine | 1 mg |

Key Observations :

- T159-0025 replaces the tetrahydrofuran with a planar furan ring, reducing steric hindrance and altering electronic properties. The imidazole-methoxyethyl side chain increases molecular weight and polarity compared to the target compound.

ERβ-Targeting Analogues ()

Compounds such as (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone share the methanone-thiophene-piperidine scaffold but incorporate larger aromatic systems (e.g., benzo[b]thiophene) and extended side chains (e.g., piperidinylethoxy). These modifications increase molecular weight (>450 g/mol) and improve estrogen receptor (ER) binding affinity, highlighting the importance of aromatic stacking and side-chain flexibility for target selectivity .

Insights from Cannabinoid Receptor Studies ()

- Side-chain length: Optimal activity at CB1 receptors requires 4–6 carbon chains.

- Heterocyclic substituents: Pyrrole-derived cannabinoids exhibit reduced potency compared to indole analogues. The thiophene in the target compound, with its sulfur atom, may offer distinct electronic or steric effects compared to nitrogen-containing heterocycles like pyrrole or indole .

Critical Analysis :

- The absence of fluorinated or imidazole substituents (as in T160-0605) may reduce metabolic stability but simplify synthesis.

- Thiophene’s sulfur atom could engage in unique hydrophobic or π-π interactions, differentiating it from pyrrole-based cannabinoids .

Biological Activity

The compound (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone , with the CAS number 1705243-91-9 , is a synthetic organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 347.43 g/mol

- Structure : The compound features a tetrahydrofuran ring and a piperidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of metabolic disorders and central nervous system (CNS) effects. The following sections detail specific activities and findings.

1. Inhibition of Enzymatic Activity

One of the notable mechanisms of action for this compound is its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the conversion of cortisone to cortisol, influencing metabolic processes such as glucose metabolism and fat storage. Inhibition of this enzyme can potentially aid in treating conditions like type 2 diabetes and obesity .

Table 1: Inhibitory Activity of this compound

2. CNS Effects

The compound has shown promise in addressing CNS disorders, including cognitive impairments associated with aging and neurodegenerative diseases like Alzheimer's disease. Its structural components suggest potential interactions with neurotransmitter systems, although detailed pharmacological profiles are still under investigation .

3. Anticancer Activity

Preliminary studies have indicated that certain derivatives of this compound may exhibit anticancer properties. For instance, related compounds have demonstrated activity against leukemia cell lines, suggesting that modifications to the piperidine structure could enhance efficacy against various cancer types .

Case Study 1: Metabolic Syndrome Treatment

A study evaluated the effects of this compound in a rodent model of metabolic syndrome. The results indicated significant reductions in body weight and improved glucose tolerance compared to control groups. These findings support further exploration into its therapeutic potential for metabolic disorders .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve modulation of antioxidant enzymes, which could be beneficial in neurodegenerative conditions .

Q & A

Q. What synthetic routes are recommended for the preparation of (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?

A modular approach involving coupling reactions is typical for such methanone derivatives. Key steps include:

- Step 1: Synthesis of the tetrahydrofuran-3-yl moiety via cyclization of diols or epoxide opening, followed by functionalization (e.g., amine or alcohol intermediates) .

- Step 2: Preparation of the 4-(thiophen-3-yl)piperidine fragment using Suzuki-Miyaura coupling to introduce the thiophene ring or via reductive amination of ketopiperidine precursors .

- Step 3: Final coupling of the two fragments using carbodiimide-mediated amide bond formation or nucleophilic acyl substitution under anhydrous conditions (e.g., THF as a solvent, NaH as a base) .

Q. Critical Parameters :

- Solvent choice (e.g., THF for moisture-sensitive steps) .

- Temperature control (0°C for base-sensitive reactions) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Primary Methods :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. Supportive Techniques :

Q. What safety precautions are critical during handling and storage?

- Handling :

- Storage :

- Emergency Measures :

- Rinse exposed skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Example : Discrepancies between theoretical and observed NMR shifts may arise from dynamic effects (e.g., rotational barriers in the methanone group).

Q. Data Cross-Validation :

Q. What strategies optimize reaction yields in multi-step syntheses?

Key Factors :

- Intermediate Purification : Remove side products (e.g., unreacted thiophene derivatives) after each step via flash chromatography .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) for coupling reactions .

Q. Example Protocol :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperidine-thiophene coupling | PdCl₂, K₂CO₃, DMF, 80°C | 65–70 |

| 2 | Methanone formation | EDCI, DCM, RT | 85–90 |

Q. How does stereochemistry influence biological activity, and how is it characterized?

- Impact : Enantiomers may exhibit divergent binding affinities (e.g., to CNS targets due to piperidine’s role in neurotransmitter mimicry) .

- Characterization :

Q. What in vitro assays are suitable for pharmacological profiling?

- Primary Targets :

- GPCR Binding Assays : Screen for affinity to serotonin/dopamine receptors (piperidine moiety as a pharmacophore) .

- CYP450 Inhibition : Assess metabolic stability using human liver microsomes .

- Cell-Based Assays :

- MTT/Viability Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) .

- Calcium Flux Assays : Evaluate GPCR activation in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.